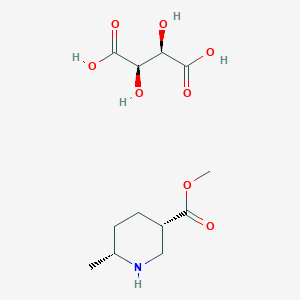

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the carboxylate and dihydroxysuccinate groups. Common reagents used in these reactions include methyl iodide, sodium hydride, and various protecting groups to ensure the selective formation of the desired stereoisomers.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds similar to (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate exhibit a range of biological activities. These include:

- Antimicrobial Activity : Compounds containing piperidine structures have shown effectiveness against various microorganisms. This compound's structural features may enhance its interaction with microbial targets.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes related to metabolic pathways in bacteria, indicating possible therapeutic applications against infections .

Applications in Medicinal Chemistry

The compound's unique structure allows for various applications in medicinal chemistry:

- Drug Development : The presence of both carboxylate and dihydroxysuccinate groups suggests potential for developing novel pharmaceuticals targeting specific biological pathways.

- Predictive Modeling : Structural features enable the use of predictive models to assess biological activity based on chemical structure .

Synthesis Techniques

The synthesis of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate typically involves multi-step organic synthesis techniques. Key considerations include:

- Maintaining stereochemistry throughout the synthesis process.

- Utilizing controlled reaction conditions to optimize yield and purity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of synthesized derivatives of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate. Results indicated that compounds with similar structures exhibited significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations were noted as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.62 µg/mL |

| Escherichia coli | 31.25 µg/mL |

These findings highlight the potential for developing new antimicrobial agents based on this compound .

Case Study 2: Enzyme Inhibition

Research has shown that derivatives of this compound can act as inhibitors for various enzymes involved in bacterial metabolism. For instance, assays demonstrated that certain concentrations resulted in significant inhibition of the Type III secretion system in pathogenic bacteria .

Mechanism of Action

The mechanism of action of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate: A similar compound with slight variations in its stereochemistry.

(2R,3R)-2,3-Dihydroxysuccinate: Another related compound with different functional groups.

Uniqueness

The uniqueness of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(3S,6R)-Methyl 6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound notable for its unique structure and potential biological activities. This compound features a piperidine ring and a dihydroxysuccinate moiety, which may interact with various biological systems, making it of significant interest in medicinal chemistry and pharmacology.

- Molecular Formula : C12H21NO8

- Molecular Weight : 307.299 g/mol

- CAS Number : 1227911-35-4

- IUPAC Name : Methyl (3S,6R)-6-methylpiperidine-3-carboxylate (2R,3R)-2,3-dihydroxysuccinate

Biological Activity Overview

Research indicates that compounds similar to (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate exhibit a range of biological activities. These activities are largely influenced by the compound's stereochemistry and functional groups. The following sections detail specific biological activities reported in the literature.

Anticancer Activity

Studies have shown that piperidine derivatives can exhibit anticancer properties. For instance, compounds structurally related to (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate have been evaluated for their ability to inhibit cancer cell proliferation. A recent study noted that certain piperidinyl compounds reduced the growth of hematological cancer cell lines while promoting mRNA expression of apoptosis-related genes such as p53 and Bax .

Enzyme Inhibition

The compound has potential as an inhibitor of various kinases. For example, derivatives of piperidine have been shown to inhibit ERK5 kinase activity effectively. This inhibition is crucial for therapeutic strategies targeting cancer and other diseases where ERK5 plays a role .

Interaction with Biological Macromolecules

Interaction studies suggest that (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate can bind effectively to proteins and nucleic acids. Techniques such as molecular docking have been employed to predict binding affinities and interaction modes with target macromolecules.

Study on ERK5 Inhibition

A study focusing on ERK5 inhibitors highlighted the potency of related compounds in cellular assays. The research indicated that modifications in the chemical structure could enhance potency and selectivity against ERK5 while minimizing off-target effects on related kinases like ERK1 and ERK2 .

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| Compound A | 0.5 | High |

| Compound B | 1.2 | Moderate |

| Compound C | 2.0 | Low |

Anticancer Efficacy in Hematological Models

Another case study evaluated the efficacy of piperidine derivatives against various cancer cell lines. The results demonstrated significant reductions in cell viability and increased apoptosis markers in treated cells compared to controls .

The biological activity of (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate may involve several mechanisms:

- Inhibition of Kinases : By blocking specific kinase pathways, the compound can alter cellular signaling that promotes cancer cell survival.

- Induction of Apoptosis : The upregulation of pro-apoptotic genes suggests that the compound may trigger programmed cell death in malignant cells.

- Interaction with DNA/RNA : Potential binding to nucleic acids may interfere with transcriptional regulation or replication processes.

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (3S,6R)-6-methylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C4H6O6/c1-6-3-4-7(5-9-6)8(10)11-2;5-1(3(7)8)2(6)4(9)10/h6-7,9H,3-5H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,7+;1-,2-/m11/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXOMGUERJJTAW-SIDHLQFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.